N-(5-chloro-2-methylphenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
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Description
N-(5-chloro-2-methylphenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C21H20ClN3O3S2 and its molecular weight is 461.98. The purity is usually 95%.
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Scientific Research Applications
Comparative Metabolism in Herbicides
The study by Coleman et al. (2000) on the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes identifies a complex metabolic activation pathway that may involve compounds similar to the requested chemical. This pathway is implicated in the carcinogenicity of certain herbicides, highlighting the importance of understanding the metabolic transformations of such compounds for safety and environmental impact assessments (Coleman, Linderman, Hodgson, & Rose, 2000).
Synthesis and Anti-inflammatory Activity
Research conducted by Sunder and Maleraju (2013) explores the synthesis of novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides with significant anti-inflammatory activity. This indicates the potential of structurally related compounds in developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).
Anticancer Agents
Evren et al. (2019) synthesized and studied 5-methyl-4-phenyl thiazole derivatives, including compounds structurally similar to the requested chemical, for their anticancer activity. The research demonstrated that certain derivatives exhibit selectivity and potency against human lung adenocarcinoma cells, suggesting their potential application as anticancer agents (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S2/c1-13-3-4-14(22)9-18(13)25-19(26)10-16-11-29-21(24-16)30-12-20(27)23-15-5-7-17(28-2)8-6-15/h3-9,11H,10,12H2,1-2H3,(H,23,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEPVYROWAPMDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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